molecular formula C22H18N2O5S2 B3962551 METHYL 2-[3-HYDROXY-5-(4-METHYLPHENYL)-2-OXO-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

METHYL 2-[3-HYDROXY-5-(4-METHYLPHENYL)-2-OXO-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B3962551
M. Wt: 454.5 g/mol
InChI Key: MQQCXMSOZSGXFV-UHFFFAOYSA-N
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Description

METHYL 2-[3-HYDROXY-5-(4-METHYLPHENYL)-2-OXO-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyrrole ring, and a thiophene ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

The synthesis of METHYL 2-[3-HYDROXY-5-(4-METHYLPHENYL)-2-OXO-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Thiazole Ring Formation: The thiazole ring can be formed via a Hantzsch thiazole synthesis, which involves the cyclization of a thioamide with an α-haloketone.

    Thiophene Ring Introduction: The thiophene ring can be introduced through a Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Final Coupling and Esterification: The final step involves coupling the intermediate compounds and esterification to form the desired product.

Industrial production methods may involve optimization of these reactions to improve yield and scalability, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

METHYL 2-[3-HYDROXY-5-(4-METHYLPHENYL)-2-OXO-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl and thiophene groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl groups, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place at the aromatic rings, using reagents such as halogens or nucleophiles like amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

METHYL 2-[3-HYDROXY-5-(4-METHYLPHENYL)-2-OXO-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

    Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential as a drug candidate.

Mechanism of Action

The mechanism of action of METHYL 2-[3-HYDROXY-5-(4-METHYLPHENYL)-2-OXO-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. For example, its anticancer activity could be attributed to the inhibition of cell proliferation pathways or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to METHYL 2-[3-HYDROXY-5-(4-METHYLPHENYL)-2-OXO-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE include other heterocyclic compounds with thiazole, pyrrole, and thiophene rings. Some examples are:

    Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 2-aminothiophene, which are known for their biological activities and applications in material science.

    Thiazole Derivatives: Compounds such as 2-aminothiazole and benzothiazole, which are studied for their antimicrobial and anticancer properties.

    Pyrrole Derivatives: Compounds like pyrrole-2-carboxylic acid and N-methylpyrrole, which have applications in organic synthesis and medicinal chemistry.

The uniqueness of this compound lies in its combination of these heterocyclic rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[4-hydroxy-2-(4-methylphenyl)-5-oxo-3-(thiophene-2-carbonyl)-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5S2/c1-11-6-8-13(9-7-11)16-15(17(25)14-5-4-10-30-14)18(26)20(27)24(16)22-23-12(2)19(31-22)21(28)29-3/h4-10,16,26H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQCXMSOZSGXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC(=C(S3)C(=O)OC)C)O)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
METHYL 2-[3-HYDROXY-5-(4-METHYLPHENYL)-2-OXO-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-[3-HYDROXY-5-(4-METHYLPHENYL)-2-OXO-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-[3-HYDROXY-5-(4-METHYLPHENYL)-2-OXO-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-[3-HYDROXY-5-(4-METHYLPHENYL)-2-OXO-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 5
METHYL 2-[3-HYDROXY-5-(4-METHYLPHENYL)-2-OXO-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-[3-HYDROXY-5-(4-METHYLPHENYL)-2-OXO-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

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